"5-Bromo-1-benzothiophene-2-carbohydrazide" IUPAC name and structure
"5-Bromo-1-benzothiophene-2-carbohydrazide" IUPAC name and structure
An In-depth Technical Guide to 5-Bromo-1-benzothiophene-2-carbohydrazide for Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Bromo-1-benzothiophene-2-carbohydrazide, a heterocyclic compound of significant interest in medicinal chemistry. We delve into its precise chemical identity, including its IUPAC name and structural features, and present its key physicochemical properties. A detailed, field-tested protocol for its synthesis from its carboxylic acid precursor is provided, complete with a workflow diagram for enhanced clarity. Furthermore, this document explores the scientific rationale behind the compound's potential applications in drug discovery, grounded in the well-established pharmacological importance of the benzothiophene scaffold. The guide synthesizes information from peer-reviewed literature to discuss the reported biological activities of structurally related compounds, offering insights for researchers, scientists, and professionals engaged in the development of novel therapeutic agents.
Chemical Identity and Properties
IUPAC Name
The formal IUPAC name for the compound is 5-bromo-1-benzothiophene-2-carbohydrazide .[1]
Chemical Structure
The molecule consists of a bicyclic benzothiophene core, which is a benzene ring fused to a thiophene ring. A bromine atom is substituted at the 5th position of the benzothiophene ring system. At the 2nd position, a carbohydrazide functional group (-CONHNH₂) is attached. This hydrazide moiety is a key pharmacophore, often used as a building block for synthesizing more complex molecules like Schiff bases and other heterocyclic systems with diverse biological activities.
Figure 1: 2D representation of the 5-Bromo-1-benzothiophene-2-carbohydrazide structure.
Physicochemical Properties
A summary of the core physicochemical data for the compound is presented below. This information is critical for experimental design, including solvent selection, reaction monitoring, and analytical characterization.
| Property | Value | Source |
| CAS Number | 886360-90-3 | [1] |
| Molecular Formula | C₉H₇BrN₂OS | [1] |
| Molecular Weight | 271.13 g/mol | [1] |
| Appearance | White to off-white solid | General knowledge |
| InChI Key | ONNFNEFYXIPHCA-UHFFFAOYSA-N | [2] (from precursor) |
Synthesis and Mechanism
Synthetic Pathway Overview
The most direct and widely adopted method for synthesizing 5-Bromo-1-benzothiophene-2-carbohydrazide is through the hydrazinolysis of a corresponding ester, typically the methyl or ethyl ester of 5-bromo-1-benzothiophene-2-carboxylic acid. This reaction involves the nucleophilic acyl substitution where hydrazine hydrate acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester and displacing the alcohol (methanol or ethanol) to form the stable carbohydrazide product. The reaction is generally high-yielding and proceeds under mild conditions. The starting carboxylic acid, 5-bromo-1-benzothiophene-2-carboxylic acid, is commercially available.[2]
Detailed Experimental Protocol
This protocol describes the two-step synthesis from the commercially available carboxylic acid.
Step 1: Esterification of 5-Bromo-1-benzothiophene-2-carboxylic acid
-
Reaction Setup: To a solution of 5-bromo-1-benzothiophene-2-carboxylic acid (1.0 eq) in methanol (10-15 mL per gram of acid), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at 0 °C.
-
Reflux: Allow the reaction mixture to warm to room temperature and then heat to reflux (approx. 65 °C) for 4-6 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).
-
Work-up: After completion, cool the mixture to room temperature and reduce the solvent volume under vacuum. Pour the residue into ice-cold water.
-
Isolation: The resulting solid precipitate (methyl 5-bromo-1-benzothiophene-2-carboxylate) is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and dried in an oven.
Step 2: Hydrazinolysis to form 5-Bromo-1-benzothiophene-2-carbohydrazide
-
Reaction Setup: Dissolve the methyl 5-bromo-1-benzothiophene-2-carboxylate (1.0 eq) from the previous step in absolute ethanol (15-20 mL per gram of ester).
-
Reagent Addition: Add hydrazine hydrate (3.0-5.0 eq) to the solution at room temperature.
-
Reflux: Heat the reaction mixture to reflux for 6-8 hours, monitoring completion by TLC.[3]
-
Isolation: Cool the reaction mixture in an ice bath. The white crystalline product, 5-bromo-1-benzothiophene-2-carbohydrazide, will precipitate out of the solution.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with cold ethanol, and dry under vacuum to yield the final product.
Synthesis Workflow Diagram
Caption: A two-step synthesis of the target compound.
Applications in Drug Discovery and Research
Rationale for Use: The Benzothiophene Scaffold
Benzothiophene and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry.[4] This is due to their structural similarity to endogenous molecules like tryptophan, which allows them to interact with a wide array of biological targets. The fused ring system provides a rigid, planar structure that can be readily functionalized. This scaffold is present in several FDA-approved drugs, including the antipsychotic brexpiprazole and the selective estrogen receptor modulator raloxifene.[5] The incorporation of a benzothiophene core into a new chemical entity is a proven strategy for discovering agents with diverse pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[6][7]
Reported Biological Activities
While specific studies on 5-Bromo-1-benzothiophene-2-carbohydrazide are limited, the broader class of benzothiophene acylhydrazones (products derived from the reaction of carbohydrazides with aldehydes) has shown significant therapeutic potential.
-
Antimicrobial Activity: Acylhydrazones derived from substituted benzo[b]thiophene-2-carbohydrazides have been synthesized and evaluated as antimicrobial agents. Notably, certain derivatives have demonstrated potent activity against multidrug-resistant Staphylococcus aureus (MRSA), with Minimum Inhibitory Concentrations (MIC) as low as 4 µg/mL.[8] This suggests that 5-Bromo-1-benzothiophene-2-carbohydrazide is a valuable intermediate for developing new antibiotics to combat resistant pathogens.[8]
-
Anticancer and Anti-inflammatory Potential: The benzothiophene nucleus is a core component of molecules with anticancer and anti-inflammatory properties.[6] The carbohydrazide moiety can be used to synthesize pyrazole and pyrimidine derivatives, which are heterocyclic systems known for their biological activities.[3] Further derivatization of the title compound could lead to novel agents for evaluation in oncology and inflammation research.
Logical Pathway for Further Development
The primary utility of 5-Bromo-1-benzothiophene-2-carbohydrazide is as a versatile chemical intermediate. The terminal -NH₂ group of the hydrazide is highly nucleophilic and readily reacts with electrophiles, particularly the carbonyl carbon of aldehydes and ketones, to form Schiff bases (acylhydrazones). This reaction provides a straightforward method to generate large libraries of diverse compounds for high-throughput screening.
Caption: Drug discovery workflow starting from the title compound.
Conclusion and Future Perspectives
5-Bromo-1-benzothiophene-2-carbohydrazide is a strategically important molecule for modern drug discovery. Its synthesis is efficient and scalable, and its structure combines the pharmacologically validated benzothiophene core with a versatile carbohydrazide handle. This makes it an ideal starting point for the construction of compound libraries aimed at identifying novel therapeutic agents. Future research should focus on leveraging this intermediate to synthesize diverse sets of acylhydrazones and other heterocyclic derivatives for screening against a wide range of diseases, particularly in the areas of infectious disease and oncology where new treatments are urgently needed.
References
-
Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. (2022-01-14). National Center for Biotechnology Information. [Link]
-
Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold. (2014-09-30). International Journal of Pharmaceutical and Clinical Research. [Link]
-
An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. (2024-06-10). Bentham Science. [Link]
-
Synthesis and biological activity of some more heterocyclic compounds containing benzothiophene moiety. (2025-08-06). ResearchGate. [Link]
-
Synthesis, Characterization and Antimicrobial Activity of N'-Benzylidene-5-Bromothiophene-2-Carbohydrazide Derivatives. (2014-05-01). ResearchGate. [Link]
-
An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. (2024-06-10). Bentham Science. [Link]
-
Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents. (n.d.). National Center for Biotechnology Information. [Link]
-
Benzopyrone, a privileged scaffold in drug discovery: An overview of FDA-approved drugs and clinical candidates. (2024-03-26). PubMed. [Link]
Sources
- 1. 5-bromo-1-benzothiophene-2-carbohydrazide,(CAS# 886360-90-3)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 2. 5-bromo-1-benzothiophene-2-carboxylic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Benzopyrone, a privileged scaffold in drug discovery: An overview of FDA-approved drugs and clinical candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benthamdirect.com [benthamdirect.com]
- 8. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
